5,7-Bis(2-methylphenyl)quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

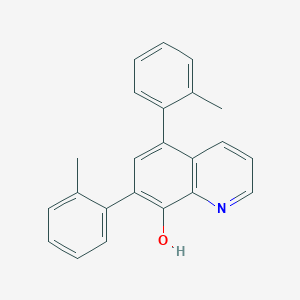

5,7-Di-o-tolylquinolin-8-ol: is a quinoline derivative with the molecular formula C23H19NO. This compound is characterized by the presence of two o-tolyl groups at the 5 and 7 positions of the quinoline ring, and a hydroxyl group at the 8 position. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Di-o-tolylquinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with o-tolyl derivatives under specific conditions. One common method includes the use of Friedländer synthesis, where an o-tolyl aldehyde reacts with 8-hydroxyquinoline in the presence of a base and a catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5,7-Di-o-tolylquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 8 position can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

5,7-Di-o-tolylquinolin-8-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,7-Di-o-tolylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8 position plays a crucial role in its biological activity by forming hydrogen bonds with target molecules. This compound can inhibit enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

5,7-Dichloroquinolin-8-ol: Known for its antimicrobial properties.

5,7-Diiodoquinolin-8-ol: Used in antiseptics and disinfectants.

5,7-Dibromoquinolin-8-ol: Exhibits significant biological activity

Comparison: 5,7-Di-o-tolylquinolin-8-ol is unique due to the presence of o-tolyl groups, which enhance its lipophilicity and potentially its biological activity. Compared to its halogenated counterparts, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Biological Activity

5,7-Bis(2-methylphenyl)quinolin-8-ol, a quinoline derivative, has garnered attention for its diverse biological activities. Characterized by two o-tolyl groups at the 5 and 7 positions and a hydroxyl group at the 8 position, this compound exhibits potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C23H19NO. The structural features that contribute to its biological activity include:

- Hydroxyl Group : Facilitates hydrogen bonding with target molecules.

- Aromatic Rings : Enhance lipophilicity and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various molecular targets. This interaction can inhibit specific enzymes and interfere with cellular processes, leading to antimicrobial and anticancer effects. The compound's mechanism involves:

- Enzyme Inhibition : The hydroxyl group plays a crucial role in binding to active sites of enzymes.

- Cellular Interaction : Disruption of cellular pathways involved in growth and proliferation.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 0.015 | 22 |

| Staphylococcus aureus | 0.020 | 20 |

| Pseudomonas aeruginosa | 0.025 | 21 |

| Klebsiella pneumoniae | 0.018 | 25 |

These results suggest that the compound exhibits significant antibacterial activity, comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

| Cancer Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MES-SA (sarcoma) | 12.5 | Apoptosis induction |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |

| HeLa (cervical cancer) | 10.0 | Increased ROS levels |

The compound's selectivity towards cancer cells over normal cells highlights its potential as a therapeutic agent .

Comparative Analysis

When compared to related compounds such as 5,7-Dichloroquinolin-8-ol and 5,7-Diiodoquinolin-8-ol, this compound demonstrates unique pharmacokinetic properties due to its lipophilic nature imparted by the o-tolyl groups. This enhances its bioavailability and interaction with cellular membranes.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 5,7-Dichloroquinolin-8-ol | Moderate | Low |

| 5,7-Diiodoquinolin-8-ol | Low | High |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various quinoline derivatives against clinical isolates of Pseudomonas aeruginosa. The results indicated that the inhibition zones for the tested compounds were comparable to standard treatments .

- Case Study on Anticancer Properties : Research involving MES-SA cells showed that treatment with this compound resulted in significant apoptosis rates compared to untreated controls, suggesting a promising avenue for further development in cancer therapy .

Properties

CAS No. |

648896-55-3 |

|---|---|

Molecular Formula |

C23H19NO |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

5,7-bis(2-methylphenyl)quinolin-8-ol |

InChI |

InChI=1S/C23H19NO/c1-15-8-3-5-10-17(15)20-14-21(18-11-6-4-9-16(18)2)23(25)22-19(20)12-7-13-24-22/h3-14,25H,1-2H3 |

InChI Key |

SYABJUZBKFXKFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.